3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-11-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-14(2)7-9-16/h6-9,15H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEAEOYYJCYCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues identified in the literature include:
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-pyrimido[1,2-g]purine-2,4-dione (): Differs in the aromatic substituent (3-methoxyphenyl vs. 4-methylphenyl), which alters electronic properties and steric interactions.
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-pyrimido[1,2-g]purine-2,4-dione (): Substitutes the 2-ethoxyethyl group with a 4-methylbenzyl moiety, increasing molecular weight by ~18 Da and hydrophobicity.
Physicochemical and Pharmacokinetic Properties
The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability compared to the more polar 3-methoxyphenyl () or bulkier 4-methylbenzyl () groups.
Bioactivity and Target Affinity
- Similarity Indexing : Computational methods like the Tanimoto coefficient () and SwissSimilarity () suggest structural analogues with >50% similarity may share bioactivity profiles. For example, highlights that a ~70% similarity to reference drugs like SAHA correlates with comparable histone deacetylase (HDAC) inhibition.
- Kinase Inhibition : Analogues with 4-methylphenyl or benzyl groups (e.g., ) show preferential binding to kinase ATP pockets due to enhanced hydrophobic interactions .
Computational Similarity Analysis
Research Findings
Substituent Effects :
- The 2-ethoxyethyl chain improves solubility in polar solvents compared to benzyl groups (), critical for oral bioavailability.
- 4-Methylphenyl enhances metabolic stability over 3-methoxyphenyl, reducing oxidative demethylation risks ().
Case Studies :
Biological Activity
The compound 3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a novel pyrimido[1,2-g]purine derivative with potential biological applications. Its unique structure suggests various mechanisms of action that could be explored for therapeutic purposes.
Chemical Structure and Properties
- Molecular Formula : C20H25N5O4
- Molecular Weight : 399.4 g/mol
- IUPAC Name : 3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H-pyrimido[1,2-g]purine-2,4-dione
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes. The structural features enable it to modulate the activity of these targets effectively.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance:
- Case Study : A series of pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Antimicrobial Activity
Research has shown that compounds similar to this compound possess antimicrobial properties:
- Case Study : In vitro studies demonstrated that certain pyrimidine derivatives inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Research Findings : Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages was observed. This suggests a mechanism involving the suppression of pro-inflammatory cytokines .
Data Summary Table
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Nucleophilic substitution at the ethoxyethyl moiety under anhydrous conditions (e.g., using DMF as solvent at 80–100°C).
- Cyclization using triethyl orthoformate or similar agents, monitored by TLC for intermediate formation .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol or DMF to achieve >95% purity. Yield optimization requires precise stoichiometric control of methylphenyl substituents and inert atmosphere maintenance .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks to distinguish between pyrimido[1,2-g]purine core protons (δ 5.5–6.2 ppm) and ethoxyethyl sidechain protons (δ 1.2–4.0 ppm). Compare coupling constants (e.g., J = 7.1 Hz for ethoxy CH2) with computational predictions .
- IR Spectroscopy : Confirm carbonyl stretches (ν ~1,720 cm⁻¹ for dione groups) and absence of unreacted intermediates (e.g., NH peaks at 3,300 cm⁻¹) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O2—C8 bond length 1.247 Å) to validate stereochemistry .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray data be resolved during structural analysis?
Methodological Answer:
- Cross-validate geometric parameters : Compare X-ray-derived bond lengths (e.g., N3—C15 = 1.526 Å ) with NMR-derived dihedral angles (e.g., NOE correlations to confirm spatial proximity of methylphenyl groups).
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility in the ethoxyethyl chain that may explain discrepancies .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to reconcile experimental and theoretical data .
Q. What methodologies assess the environmental fate and ecological impacts of this compound?
Methodological Answer:
- Environmental Partitioning Studies : Measure logP (octanol-water) to predict bioavailability. Use HPLC-MS to track abiotic degradation (hydrolysis/photolysis) under simulated environmental conditions (pH 5–9, UV exposure) .
- Ecotoxicology Assays : Conduct Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition studies (OECD 201). Correlate results with structural analogs (e.g., chlorophenyl derivatives ) to identify toxicity drivers .
Q. How can computational modeling predict reactivity for targeted modifications?
Methodological Answer:
- Molecular Docking : Screen against purine-binding enzymes (e.g., kinases) using AutoDock Vina. Prioritize modifications at the 9-(4-methylphenyl) group based on binding affinity (ΔG < −8 kcal/mol) .
- QM/MM Simulations : Model transition states for nucleophilic attacks on the dione moiety to predict regioselectivity in derivatization reactions .
Q. How do structural modifications at the 9-position influence physicochemical properties?
Methodological Answer:
- Comparative SAR Analysis : Replace 4-methylphenyl with fluorophenyl (e.g., analog in ) and measure changes in solubility (via shake-flask method) and melting point (DSC).
- Electronic Effects : Use Hammett constants (σ) to correlate substituent electronegativity with pKa shifts (determined by potentiometric titration) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
